molecular formula C7H7N3 B1326529 3-Methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1072249-89-8

3-Methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1326529
CAS No.: 1072249-89-8
M. Wt: 133.15 g/mol
InChI Key: NUOYUBYDFVQGGN-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a methyl group at the 3-position of the pyrazole ring distinguishes it from other pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction leads to the formation of the desired pyrazolopyridine ring system .

Another approach involves the use of 1,3-diketones and hydrazine derivatives. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The choice of solvents, catalysts, and reaction conditions is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.

Comparison with Similar Compounds

3-Methyl-1H-pyrazolo[3,4-c]pyridine can be compared with other pyrazolopyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and ring fusion, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6-2-3-8-4-7(6)10-9-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOYUBYDFVQGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648800
Record name 3-Methyl-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072249-89-8
Record name 3-Methyl-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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